N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 314028-66-5
VCID: VC7670905
InChI: InChI=1S/C20H13ClN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Cl
Molecular Formula: C20H13ClN2OS
Molecular Weight: 364.85

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide

CAS No.: 314028-66-5

Cat. No.: VC7670905

Molecular Formula: C20H13ClN2OS

Molecular Weight: 364.85

* For research use only. Not for human or veterinary use.

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide - 314028-66-5

Specification

CAS No. 314028-66-5
Molecular Formula C20H13ClN2OS
Molecular Weight 364.85
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide
Standard InChI InChI=1S/C20H13ClN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24)
Standard InChI Key AAJGYQIXOPQFKM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-chlorobenzamide is defined by the systematic IUPAC name N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide. Its molecular formula, C₂₀H₁₃ClN₂OS, corresponds to a molar mass of 364.8 g/mol . The compound’s structural uniqueness arises from the fusion of a benzothiazole moiety (comprising a benzene ring condensed with a thiazole ring) to a 2-chlorobenzamide-substituted phenyl group (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number314028-66-5
Molecular FormulaC₂₀H₁₃ClN₂OS
Exact Mass364.034 g/mol
XLogP35.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic Characterization

The compound’s structure is validated through NMR and mass spectrometry. The ¹H NMR spectrum (DMSO-d₆) displays aromatic proton resonances at δ 7.35–8.25 ppm, while the amide proton appears as a singlet at δ 10.2 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 365.0412 [M+H]⁺ .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a three-step protocol:

Critical Parameters:

  • Temperature control (<40°C) prevents thiazole ring degradation.

  • Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.

Pharmacological Activity

Antimicrobial Efficacy

In vitro testing against Mycobacterium tuberculosis H37Rv demonstrates a minimum inhibitory concentration (MIC) of 3.12 µg/mL, comparable to first-line drug isoniazid (MIC 0.25 µg/mL) . Mechanistic studies attribute this activity to DprE1 enzyme inhibition, a key component of decaprenylphosphoryl-β-D-ribose oxidase in mycobacterial cell wall synthesis .

Cytotoxic Effects

Against MCF-7 breast cancer cells, it exhibits an IC₅₀ of 12.5 µM, mediated by caspase-3 activation and G0/G1 cell cycle arrest . Synergistic effects with doxorubicin (combination index = 0.82) suggest utility in combination therapies .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (logP = 5.2), with aqueous solubility limited to 0.12 mg/mL at pH 7.4 . Accelerated stability testing (40°C/75% RH) confirms no degradation over 6 months when stored in amber glass .

Table 2: Thermodynamic Properties

PropertyValue
Melting Point218–220°C
Boiling Point542.3°C (estimated)
Vapor Pressure1.3 × 10⁻⁹ mmHg (25°C)

Comparative Analysis with Analogues

Structural Modifications

Replacing the 2-chlorophenyl group with naphthamide (as in N-(1,3-benzothiazol-2-yl)-1-naphthamide) increases anticonvulsant potency (ED₅₀ 15.4 mg/kg) but reduces antimicrobial activity (MIC 12.5 µg/mL) . Conversely, introducing a quinazoline ring (3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one) enhances solubility (logP = 3.8) at the expense of cytotoxicity (IC₅₀ 25 µM) .

Pharmacokinetic Profiling

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-chlorobenzamide demonstrates favorable pharmacokinetics:

ParameterValue (This Compound)Value (Naphthamide Analogue)
Oral Bioavailability67%42%
Plasma Half-life8.2 h5.1 h
BBB Permeability0.850.47

BBB = Blood-brain barrier (permeability expressed as logBB) .

Industrial and Research Applications

Drug Development

The compound serves as a lead structure for:

  • Antitubercular agents: Dual-targeting DprE1 and InhA enzymes.

  • Antiepileptics: Modulating voltage-gated sodium channels.

  • Adjuvant chemotherapy: Sensitizing multidrug-resistant cancers.

Material Science

Its rigid, planar structure enables applications in:

  • Organic semiconductors: Hole mobility of 0.12 cm²/V·s.

  • Fluorescent probes: Quantum yield Φ = 0.38 in DMSO.

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